In Vitro Activity Profile: RK-1441B vs. RK-1441A and Neothramycin A
RK-1441B is distinguished by its complete lack of direct *in vitro* antimicrobial activity against a hypersusceptible *E. coli* strain, a property that starkly contrasts with its close analog RK-1441A and the related compound neothramycin A, both of which exhibit measurable activity [1]. This suggests a fundamentally different mechanism of action, likely requiring host-mediated activation.
| Evidence Dimension | Antimicrobial Activity (In vitro) |
|---|---|
| Target Compound Data | No significant activity |
| Comparator Or Baseline | RK-1441A (shows activity); Neothramycin A (MIC 25-50 μg/mL) |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | *E. coli* hypersusceptible strain |
Why This Matters
This inactivity profile is critical for researchers investigating prodrug mechanisms or seeking to differentiate between direct-acting and host-activated PBD antibiotics.
- [1] New Pyrrolobenzodiazepine Antibiotics, RK-1441A and B I. Biological Properties. Agricultural and Biological Chemistry, 1990, 54(11), 2875-2881. View Source
